Lidanserin Lidanserin Lidanserin is a potential antihypertensive compound which combines vasodilatatory effects due to selective alpha 1-receptor antagonistic action and platelet antiaggregatory, antivasospastic, and vasoprotective properties due to selective 5-HT2-receptor blockade.
Brand Name: Vulcanchem
CAS No.: 73725-85-6
VCID: VC0533126
InChI: InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)
SMILES: COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Molecular Formula: C26H31FN2O4
Molecular Weight: 454.5 g/mol

Lidanserin

CAS No.: 73725-85-6

Inhibitors

VCID: VC0533126

Molecular Formula: C26H31FN2O4

Molecular Weight: 454.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lidanserin - 73725-85-6

CAS No. 73725-85-6
Product Name Lidanserin
Molecular Formula C26H31FN2O4
Molecular Weight 454.5 g/mol
IUPAC Name 4-[3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one
Standard InChI InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)
Standard InChIKey JDYWZVJXSMADHP-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Canonical SMILES COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Appearance Solid powder
Description Lidanserin is a potential antihypertensive compound which combines vasodilatatory effects due to selective alpha 1-receptor antagonistic action and platelet antiaggregatory, antivasospastic, and vasoprotective properties due to selective 5-HT2-receptor blockade.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(3-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-4-methoxyphenyl)-2-pyrrolidone
ZK 33.839
ZK 33839
ZK-33839
Reference 1: İlkaya F, Yüce M, Ağrı AE, Güzel H, Balcı H, Uçar F, Babadağı Z, Müjdeci M, Mutlu E. The combination of agomelatine and ritanserin exerts a synergistic interaction in passive avoidance task. Hum Exp Toxicol. 2015 Aug;34(8):787-95. doi: 10.1177/0960327114559613. Epub 2014 Nov 12. PubMed PMID: 25394903.
2: Ponzoni L, Sala M, Braida D. Ritanserin-sensitive receptors modulate the prosocial and the anxiolytic effect of MDMA derivatives, DOB and PMA, in zebrafish. Behav Brain Res. 2016 Nov 1;314:181-9. doi: 10.1016/j.bbr.2016.08.009. Epub 2016 Aug 6. PubMed PMID: 27506653.
3: Wiesbeck GA, Weijers HG, Chick J, Naranjo CA, Boening J. Ritanserin in relapse prevention in abstinent alcoholics: results from a placebo-controlled double-blind international multicenter trial. Ritanserin in Alcoholism Work Group. Alcohol Clin Exp Res. 1999 Feb;23(2):230-5. PubMed PMID: 10069551.
4: Johnson BA, Jasinski DR, Galloway GP, Kranzler H, Weinreib R, Anton RF, Mason BJ, Bohn MJ, Pettinati HM, Rawson R, Clyde C. Ritanserin in the treatment of alcohol dependence--a multi-center clinical trial. Ritanserin Study Group. Psychopharmacology (Berl). 1996 Nov;128(2):206-15. PubMed PMID: 8956382.
5: Gaikwad U, Parle M, Kumar A, Gaikwad D. Effect of ritanserin and leuprolide alone and combined on marble-burying behavior of mice. Acta Pol Pharm. 2010 Sep-Oct;67(5):523-7. PubMed PMID: 20873421.
6: Meert TF. Ritanserin and alcohol abuse and dependence. Alcohol Alcohol Suppl. 1994;2:523-30. Review. PubMed PMID: 8974378.
7: Naranjo CA, Poulos CX, Lanctôt KL, Bremner KE, Kwok M, Umana M. Ritanserin, a central 5-HT2 antagonist, in heavy social drinkers: desire to drink, alcohol intake and related effects. Addiction. 1995 Jul;90(7):893-905. PubMed PMID: 7663312.
8: Pomier-Layrargues G, Giroux L, Rocheleau B, Huet PM. Combined treatment of portal hypertension with ritanserin and propranolol in conscious and unrestrained cirrhotic rats. Hepatology. 1992 May;15(5):878-82. PubMed PMID: 1568730.
9: Mayer G. Ritanserin improves sleep quality in narcolepsy. Pharmacopsychiatry. 2003 Jul;36(4):150-5. PubMed PMID: 12905101.
10: Trenk D, Seiler KU, Buschmann M, Szathmary S, Benn HP, Jähnchen E. Effect of concomitantly administered cimetidine or ranitidine on the pharmacokinetics of the 5-HT2-receptor antagonist ritanserin. J Clin Pharmacol. 1993 Apr;33(4):330-4. PubMed PMID: 8473547.
11: Wiesel FA, Nordström AL, Farde L, Eriksson B. An open clinical and biochemical study of ritanserin in acute patients with schizophrenia. Psychopharmacology (Berl). 1994 Feb;114(1):31-8. PubMed PMID: 7846205.
12: Wu KM, Hunter TL, Proakis AG. Effects of ritanserin on transmembrane action potentials in canine Purkinje fibers. Proc Soc Exp Biol Med. 1992 Jan;199(1):88-92. PubMed PMID: 1728042.
13: Zhang JJ, Okutani F, Yagi F, Inoue S, Kaba H. Facilitatory effect of ritanserin is mediated by dopamine D(1) receptors on olfactory learning in young rats. Dev Psychobiol. 2000 Dec;37(4):246-52. PubMed PMID: 11084606.
14: Gatch MB, Wallis CJ, Lal H. Effects of ritanserin on ethanol withdrawal-induced anxiety in rats. Alcohol. 2000 May;21(1):11-7. PubMed PMID: 10946153.
15: Gao B, Cutler MG. Effects of acute and subchronic administration of ritanserin on the social behaviour of mice. Neuropharmacology. 1993 Mar;32(3):265-72. PubMed PMID: 8474622.
16: Panocka I, Ciccocioppo R, Polidori C, Romagnoli S, Froldi R, Massi M. Possible mechanism of action for the attenuation of ethanol intake induced by ritanserin in rats. Psychopharmacology (Berl). 1996 Nov;128(2):181-90. PubMed PMID: 8956379.
17: Bersani G, Grispini A, Marini S, Pasini A, Valducci M, Ciani N. 5-HT2 antagonist ritanserin in neuroleptic-induced parkinsonism: a double-blind comparison with orphenadrine and placebo. Clin Neuropharmacol. 1990 Dec;13(6):500-6. PubMed PMID: 2125857.
18: Schrott LM, Sweeney WA, Bodensteiner KE, Sparber SB. Late embryonic ritanserin exposure fails to alter normal responses to immune system stimulation in young chicks. Pharmacol Biochem Behav. 1999 Sep;64(1):81-8. PubMed PMID: 10495001.
19: Timmerman P, Woestenborghs R, Lenoir H, Heykants J. Deuterated ritanserin analysis by gas chromatography/mass spectrometry: a sensitive technique to study human ritanserin pharmacokinetics. Biomed Environ Mass Spectrom. 1989 Jul;18(7):498-502. PubMed PMID: 2505878.
20: Ehrman RN, Robbins SJ, Cornish JW, Childress AR, O'Brien CP. Failure of ritanserin to block cocaine cue reactivity in humans. Drug Alcohol Depend. 1996 Nov;42(3):167-74. PubMed PMID: 8912799.
PubChem Compound 68919
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator